9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate
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Overview
Description
9-Azabicyclo(331)nonane, 9-(2-hydroxyethyl)-, benzilate is a chemical compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[331]nonane framework with a hydroxyethyl group and a benzilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate typically involves cycloaddition reactions. One efficient method is the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with functionally substituted terminal alkynes and 1,4-butynediol. This reaction is catalyzed by a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphosphine, and zinc iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzilate moiety to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzilate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields ketones or aldehydes, while reduction of the benzilate moiety produces alcohols.
Scientific Research Applications
9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure makes it a potential candidate for studying receptor-ligand interactions, particularly in the context of nicotinic acetylcholine receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and neuronal signaling pathways, which are crucial in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Pinnamine: Another bicyclic compound with pharmacological potential.
Bis-homoepibatidine: Known for its high affinity for nicotinic acetylcholine receptors.
Uniqueness
What sets 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate apart is its unique combination of a bicyclic framework with a hydroxyethyl group and a benzilate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2002-30-4 |
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Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H29NO3/c26-23(28-18-17-25-21-13-7-14-22(25)16-8-15-21)24(27,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22,27H,7-8,13-18H2 |
InChI Key |
HNVBUDCGAROXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)N2CCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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